molecular formula C12H8BrNO3 B8397385 3-(2-Bromo-pyridin-4-yloxy)-benzoic acid

3-(2-Bromo-pyridin-4-yloxy)-benzoic acid

Cat. No.: B8397385
M. Wt: 294.10 g/mol
InChI Key: YMHGXELCNBRVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-pyridin-4-yloxy)-benzoic acid is a useful research compound. Its molecular formula is C12H8BrNO3 and its molecular weight is 294.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8BrNO3

Molecular Weight

294.10 g/mol

IUPAC Name

3-(2-bromopyridin-4-yl)oxybenzoic acid

InChI

InChI=1S/C12H8BrNO3/c13-11-7-10(4-5-14-11)17-9-3-1-2-8(6-9)12(15)16/h1-7H,(H,15,16)

InChI Key

YMHGXELCNBRVAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=NC=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-chloro-pyridine (200 mg, 1.04 mmol), methyl-3-hydroxybenzoate (158 mg, 1.04 mmol), cesium carbonate (507 mg, 1.56 mmol) in 10 ml of anhydrous DMSO was heated at 66° C. for 5 hours. The mixture was diluted with ethyl acetate (100 ml), washed with brine (3×50 ml), dried over Na2SO4 and evaporated to give a colorless oil. The oil was dissolved in MeOH (8 ml), and 2M NaOH solution (4 ml, 8 mmol) was added. The mixture was heated at 60° C. for 20 minutes, poured into 50 ml of water, and acidified to pH=4. The precipitates were filtered, washed with water and dried in vacuo to give 3-(2-bromo-pyridin-4-yloxy)-benzoic acid as white solid. Yield: 170 mg, 56%.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
507 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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